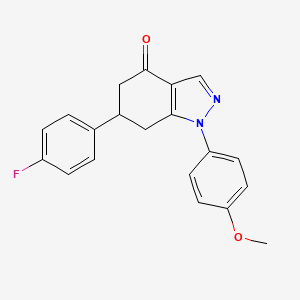![molecular formula C23H16N4O4S B11048499 N-[4-(2-Pyrimidinylsulfamoyl)phenyl]dibenzo[B,D]furan-4-carboxamide](/img/structure/B11048499.png)
N-[4-(2-Pyrimidinylsulfamoyl)phenyl]dibenzo[B,D]furan-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-Pyrimidinylsulfamoyl)phenyl]dibenzo[B,D]furan-4-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a dibenzo[b,d]furan core, which is a fused aromatic system, and a pyrimidinylsulfamoyl group, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Pyrimidinylsulfamoyl)phenyl]dibenzo[B,D]furan-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the dibenzo[b,d]furan core, followed by the introduction of the carboxamide group. The pyrimidinylsulfamoyl group is then attached through a series of substitution reactions. Key reagents often include pyrimidine derivatives, sulfonyl chlorides, and amines, with reaction conditions involving catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(2-Pyrimidinylsulfamoyl)phenyl]dibenzo[B,D]furan-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the aromatic rings or the sulfamoyl group.
Reduction: Typically targets the carboxamide group, potentially converting it to an amine.
Substitution: Commonly involves the aromatic rings, where electrophilic or nucleophilic substitution can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, sulfonyl chlorides, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-Pyrimidinylsulfamoyl)phenyl]dibenzo[B,D]furan-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which N-[4-(2-Pyrimidinylsulfamoyl)phenyl]dibenzo[B,D]furan-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrimidinylsulfamoyl group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction often involves binding to the active site or allosteric sites, altering the target’s activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(2-Pyrimidinylsulfamoyl)phenyl]benzamide
- 4-Methoxy-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide
Uniqueness
Compared to similar compounds, N-[4-(2-Pyrimidinylsulfamoyl)phenyl]dibenzo[B,D]furan-4-carboxamide stands out due to its dibenzo[b,d]furan core, which provides additional aromatic stability and potential for diverse chemical modifications. This structural feature enhances its binding affinity and specificity for certain biological targets, making it a valuable compound in research and development.
Eigenschaften
Molekularformel |
C23H16N4O4S |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]dibenzofuran-4-carboxamide |
InChI |
InChI=1S/C23H16N4O4S/c28-22(19-7-3-6-18-17-5-1-2-8-20(17)31-21(18)19)26-15-9-11-16(12-10-15)32(29,30)27-23-24-13-4-14-25-23/h1-14H,(H,26,28)(H,24,25,27) |
InChI-Schlüssel |
USIQBZCQDKDVJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[(2-aminophenyl)sulfanyl]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11048419.png)
![methyl 3-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11048423.png)
![4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-5-[(E)-2-phenylethenyl]benzene-1,2-dicarbonitrile](/img/structure/B11048430.png)

![12-(4-methoxyphenyl)-4,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8,12-tetraen-2-one](/img/structure/B11048443.png)

![methyl 1-cyclohexyl-4-[(cyclohexylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11048458.png)
![1-(3-chlorophenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11048466.png)
![3-(1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048469.png)
![6-(2,6-Dichlorobenzyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048475.png)
![N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]-3,5-dinitrobenzamide](/img/structure/B11048485.png)
![2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11048491.png)
![6-Methoxy-2-[3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11048498.png)
![1-[(4-Chloroanilino)methyl]-N~3~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11048515.png)